
3-(2-Methoxyethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)piperidin-2-one is an organic compound with the CAS Number: 1565410-36-7 . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The molecular formula of 3-(2-Methoxyethyl)piperidin-2-one is C8H15NO2 . The structure is based on a piperidin-2-one core, with a methoxyethyl group attached at the 3-position .Aplicaciones Científicas De Investigación
Analytical Characterization : Piperidine derivatives, including compounds like 3-(2-Methoxyethyl)piperidin-2-one, are often subjects of analytical studies. For example, the analytical profiles of various psychoactive arylcyclohexylamines, which are structurally related to piperidine derivatives, have been characterized using various methods such as gas chromatography and liquid chromatography-mass spectrometry. These studies are crucial for understanding the chemical properties and biological interactions of these compounds (De Paoli et al., 2013).
Synthesis and Characterization : Research into the synthesis and characterization of piperidine derivatives is ongoing. This includes the development of new synthetic methods and the study of the chemical and physical properties of these compounds. For instance, research on the efficient synthesis of piperidine derivatives explores the development of diastereoselective nucleophilic substitution reactions, contributing to the broader understanding of piperidine chemistry (Okitsu et al., 2001).
Antitumor Activity : Some piperidine derivatives have been studied for their potential antitumor activity. For instance, bis-indole derivatives, which are structurally related to piperidines, have shown promising results in initial screenings for antitumor activity in human cell lines (Andreani et al., 2008).
Application in Organic Synthesis : Piperidine derivatives are also significant in organic synthesis, serving as intermediates or catalysts in various chemical reactions. The study of the selective hydrogenation of pyridinium salts, leading to piperidin-3-ones, exemplifies such applications. These derivatives are crucial in synthesizing pharmaceutical agents and other organic compounds (Huang et al., 2015).
Corrosion Inhibition : Research on the application of piperidine derivatives in the field of corrosion inhibition is another area of interest. Studies using quantum chemical calculations and molecular dynamics simulations have explored the adsorption and inhibition properties of various piperidine derivatives on metal surfaces, demonstrating their potential in corrosion protection (Kaya et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(2-methoxyethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-4-7-3-2-5-9-8(7)10/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPHCGDRIRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

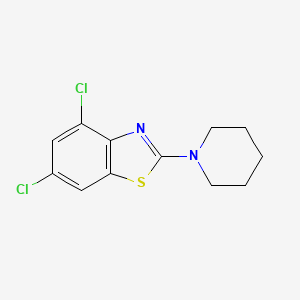
![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)
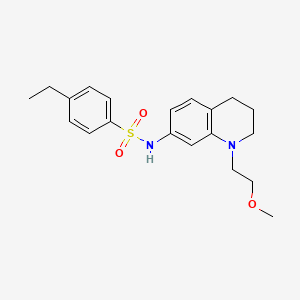
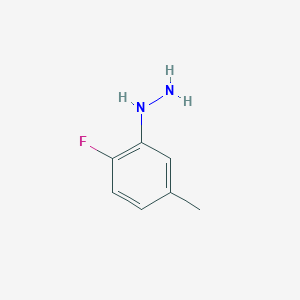
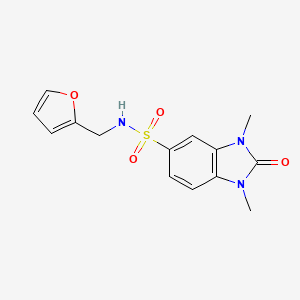
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)
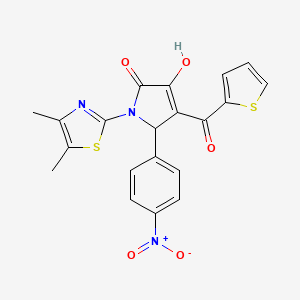
![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)


![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)
![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)